Cas no 95753-52-9 ((3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohex-1-ene-1-carboxylic acid)
![(3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohex-1-ene-1-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/95753-52-9x500.png)
(3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohex-1-ene-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohex-1-ene-1-carboxylic acid
- benzoic acid, 3,4,5-trihydroxy-, (1R,2S,3R)-5-carboxy-2-hydroxy-4-cyclohexene-1,3-diyl ester
- (3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexene-1-carboxylic acid
- 3,5-Di-O-galloylshikimic acid
- AKOS040734023
- CHEMBL84333
- NCGC00347854-02!(3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexene-1-carboxylic acid
- 95753-52-9
- DTXSID60241957
- BDBM50469580
- 3,5-Di-O-galloylshikimic acid, >=95% (LC/MS-ELSD)
- GN-11
- SCHEMBL15773515
- (3R,4R,5R)-3,5-Bis(3,4,5-trihydroxyphenylcarbonyloxy)-4-hydroxycyclohex-1-enecarboxylic acid
- DTXCID90164448
- (3R,4S,5R)-4-hydroxy-3,5-bis((3,4,5-trihydroxybenzoyl)oxy)cyclohexene-1-carboxylic acid
-
- MDL: MFCD24849385
- インチ: InChI=1S/C21H18O13/c22-10-1-8(2-11(23)16(10)26)20(31)33-14-5-7(19(29)30)6-15(18(14)28)34-21(32)9-3-12(24)17(27)13(25)4-9/h1-5,14-15,18,22-28H,6H2,(H,29,30)/t14-,15-,18-/m1/s1
- InChIKey: GASRJYBPBZZTBO-IIDMSEBBSA-N
- ほほえんだ: C1C(C(C(C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O
計算された属性
- せいみつぶんしりょう: 478.075
- どういたいしつりょう: 478.075
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 13
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 789
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 232Ų
じっけんとくせい
- 密度みつど: 1.89
- ふってん: 930.1°C at 760 mmHg
- フラッシュポイント: 325.2°C
- 屈折率: 1.79
(3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohex-1-ene-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00255-1MG |
3,5-Di-O-galloylshikimic acid |
95753-52-9 | 1mg |
¥4996.74 | 2023-09-14 |
(3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohex-1-ene-1-carboxylic acid 関連文献
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
(3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohex-1-ene-1-carboxylic acidに関する追加情報
Introduction to (3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohex-1-ene-1-carboxylic Acid (CAS No. 95753-52-9)
(3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohex-1-ene-1-carboxylic acid is a complex organic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 95753-52-9, belongs to a class of molecules that exhibit promising biological activities. The intricate stereochemistry and functional groups present in its molecular structure make it a subject of intense study for potential therapeutic applications.
The molecular formula of this compound reflects its complexity, featuring multiple hydroxyl and benzoyl groups strategically positioned to interact with biological targets. Specifically, the presence of multiple hydroxyl groups and the incorporation of benzoyl moieties contribute to its unique reactivity and binding properties. These features are particularly relevant in the context of drug design, where precise molecular interactions are crucial for efficacy and selectivity.
In recent years, there has been growing interest in natural product-inspired molecules due to their potential as lead compounds for drug discovery. The structural motif of (3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohex-1-ene-1-carboxylic acid bears a striking resemblance to certain secondary metabolites found in plants and microorganisms. These natural products have been historically recognized for their diverse biological activities and have served as inspiration for synthetic chemists seeking novel pharmacophores.
The synthesis of this compound presents significant challenges due to its complex stereochemistry. Achieving the correct configuration at the three stereocenters (C3, C4, and C5) is essential for its biological activity. Advanced synthetic methodologies, including asymmetric catalysis and chiral auxiliary-assisted strategies, have been employed to construct this molecule with high enantiomeric purity. The development of efficient synthetic routes not only facilitates research but also underscores the growing capabilities in organic synthesis.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of hydroxyl and benzoyl groups creates multiple sites for hydrogen bonding and hydrophobic interactions, which are critical for binding to biological targets such as enzymes and receptors. Furthermore, the cyclohexene backbone provides a rigid framework that can be tuned through modifications to enhance binding affinity.
Recent studies have begun to explore the pharmacological properties of derivatives of (3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohex-1-ene-1-carboxylic acid. These investigations have revealed promising activities in various disease models, including inflammation and neurodegeneration. For instance, certain analogs have demonstrated anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. Such findings highlight the compound's potential as a lead molecule for developing novel therapeutic agents.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been instrumental in understanding how the structural features of (3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohex-1-ene-1-carboxylic acid interact with biological targets. By predicting binding modes and affinity scores, researchers can design more effective derivatives with enhanced pharmacological properties. This interdisciplinary approach combines experimental chemistry with computational power to accelerate the drug discovery process.
The future prospects for this compound are exciting and multifaceted. Continued research is expected to yield new insights into its mechanism of action and potential therapeutic applications. Additionally, advancements in synthetic chemistry may enable the production of more complex derivatives with tailored properties. As our understanding of biological systems grows more sophisticated, molecules like (3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohex-1-ene-1-carboxylic acid are likely to play a pivotal role in developing next-generation therapeutics.
95753-52-9 ((3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohex-1-ene-1-carboxylic acid) 関連製品
- 1805065-69-3(Ethyl 2-fluoro-5-methoxyisonicotinate)
- 1450-48-2(Ethanone, 1-(2-furanyl)-, oxime, (1Z)-)
- 1637749-70-2(6-Benzyloxy-2-fluoropyridine-3-boronic acid)
- 1861807-95-5(1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine)
- 1803910-09-9(4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile)
- 1017477-18-7(1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2198465-51-7(N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide)
- 2138567-89-0(6-[(1-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol)
- 2411177-91-6(Methyl (2S,4R)-4-cyclohexylpiperidine-2-carboxylate;hydrochloride)
- 2137614-86-7({9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine)




